molecular formula C6H6N6O2S B1676161 Megazol CAS No. 19622-55-0

Megazol

Cat. No. B1676161
CAS RN: 19622-55-0
M. Wt: 226.22 g/mol
InChI Key: VDZZTXBMKRQEPO-UHFFFAOYSA-N
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Description

Megazol, also known as CL 64855, is a nitroimidazole based drug that cures some protozoan infections. A study of nitroimidazoles found the drug extremely effective against T. cruzi and T. brucei which cause Chagas disease and African sleeping sickness, respectively. The drug is considerably more effective than standard benznidazole therapy (for Chagas) which is considered the gold standard. This is despite that other nitroimidazoles proved ineffective against these pathogens.

properties

CAS RN

19622-55-0

Product Name

Megazol

Molecular Formula

C6H6N6O2S

Molecular Weight

226.22 g/mol

IUPAC Name

5-(1-methyl-5-nitroimidazol-2-yl)-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C6H6N6O2S/c1-11-3(12(13)14)2-8-4(11)5-9-10-6(7)15-5/h2H,1H3,(H2,7,10)

InChI Key

VDZZTXBMKRQEPO-UHFFFAOYSA-N

SMILES

CN1C(=CN=C1C2=NN=C(S2)N)[N+](=O)[O-]

Canonical SMILES

CN1C(=CN=C1C2=NN=C(S2)N)[N+](=O)[O-]

Appearance

Solid powder

Other CAS RN

19622-55-0

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

2-amino-5-(1-methyl-5-nitro-2-imidazolyl)-1,3,4- thiadiazole
CL 64 855
CL 64,855
CL 64855
megazol

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In a similar manner, acid treatment of the mixture of 1-(1-methyl-5-nitro-2-imidazolecarboximidoyl)-3-thiosemicarbazide and ethyl 1-methyl-5-nitro-2-imidazolecarboxylate thiosemicarbazone, gives the title compound.
Name
1-(1-methyl-5-nitro-2-imidazolecarboximidoyl)-3-thiosemicarbazide
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ethyl 1-methyl-5-nitro-2-imidazolecarboxylate thiosemicarbazone
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Synthesis routes and methods II

Procedure details

1-(1-Methyl-5-nitro-2-imidazolecarboximidoyl)-3-thiosemicarbazide (0.3 g.) is heated with 7 ml. of 6N hydrochloric acid for 15 minutes. The resulting solution is cooled and diluted with water. The solid is filtered, washed with water and dried affording 2-(2-amino-1,3,4-thiadiazol-5-yl)-1-methyl-5-nitroimidazole, melting point 266°-8°.
Name
1-(1-Methyl-5-nitro-2-imidazolecarboximidoyl)-3-thiosemicarbazide
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Synthesis routes and methods III

Procedure details

1-(1-Methyl-5-nitro-2-imidazolecarboximidoyl)-3-thiosemicarbazide is cyclized as in Example 10 with the exception that the 0.3 g. of the thiosemicarbazide in 7 ml. of 6N hydrochloric acid is replaced by 0.49 g. of the thiosemicarbazide in 5 ml. of methanol plus 0.5 ml. of concentrated hydrochloric acid. The cyclization is also effected by the use of 0.49 g. of the thiosemicarbazide in 5 ml. of methanol plus 0.5 ml. of 6N ethanolic hydrogen chloride. In each of these variations, a 78% yield of the title compound is realized. The cyclization is likewise accomplished by the use of dilute aqueous sulfuric acid, phosphoric, nitric, p-toluenesulfonic, benzene sulfonic, methylsulfonic or hydrobromic acid.
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1-(1-Methyl-5-nitro-2-imidazolecarboximidoyl)-3-thiosemicarbazide
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Yield
78%

Synthesis routes and methods IV

Procedure details

To 0.05 g. of 1-(1-methyl-5-nitro-2-imidazolecarbonyl)-3-thiosemicarbazide is added 0.5 ml. of conc. sulfuric acid and the mixture is heated on a steam bath for 30 minutes. Ice is added to the reaction mixture and the solid is filtered. The filtrate is made basic with sodium hydroxide and cooled in an ice bath. The solid is filtered, washed with water and dried affording 17 mg. (37%) of 2-(2-amino-1,3,4-thiaziazol-5-yl)-1-methyl-5-nitroimidazole.
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1-(1-methyl-5-nitro-2-imidazolecarbonyl)-3-thiosemicarbazide
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[Compound]
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2-(2-amino-1,3,4-thiaziazol-5-yl)-1-methyl-5-nitroimidazole
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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